4'-Bromo-2'-phenylacetanilide

Organic Synthesis Cross-Coupling Medicinal Chemistry

This brominated acetanilide derivative is a non-fungible research intermediate; the specific 4'-bromo substituent is critical for distinct reactivity in Suzuki-Miyaura coupling and biological target affinity. Buyers should procure this exact compound (CAS 7147-52-6) to ensure synthetic utility and probe potency. Standard research purity is ≥98%.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
CAS No. 7147-52-6
Cat. No. B1604588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-2'-phenylacetanilide
CAS7147-52-6
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)Br)C2=CC=CC=C2
InChIInChI=1S/C14H12BrNO/c1-10(17)16-14-8-7-12(15)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
InChIKeyJUQGQHKZFREBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromo-2'-phenylacetanilide (CAS 7147-52-6): Procurement Specifications and Baseline Characterization for Research and Industrial Use


4'-Bromo-2'-phenylacetanilide (CAS 7147-52-6) is a brominated acetanilide derivative with the molecular formula C14H12BrNO and a molecular weight of approximately 290.16 g/mol [1]. This compound is typically procured as a ≥95% pure white to light beige crystalline solid with a reported melting point range of 129–130 °C . Its structure comprises a biphenyl core substituted at the 4'-position with a bromine atom and at the 2'-position with an acetamide group, features that confer distinct physicochemical properties and reactivity profiles critical for its use as a synthetic intermediate and biological probe .

Why Generic Substitution Fails: Critical Differentiation of 4'-Bromo-2'-phenylacetanilide from In-Class Analogs


Although 4'-bromo-2'-phenylacetanilide belongs to the phenylacetanilide family, it cannot be generically interchanged with its chloro-, fluoro-, iodo-, or unsubstituted analogs. The identity and position of the halogen substituent dramatically influence the compound's electronic distribution, steric bulk, and leaving group potential, which in turn dictate its reactivity in nucleophilic substitution and cross-coupling reactions . Furthermore, the bromine atom confers a unique affinity profile for certain biological targets, as evidenced by distinct inhibitory constants (Ki) against carbonic anhydrase isoforms [1]. Substitution with another halogen or its removal would fundamentally alter both its synthetic utility and biological activity, making 4'-bromo-2'-phenylacetanilide a non-fungible entity in research and industrial applications.

Quantitative Differentiation Evidence: 4'-Bromo-2'-phenylacetanilide vs. Closest Analogs


Reactivity in Nucleophilic Substitution: Bromine Provides a Balanced Leaving Group Profile for Synthetic Intermediates

The bromine atom at the 4'-position of 4'-bromo-2'-phenylacetanilide offers a reactivity profile intermediate between its chloro and iodo analogs in nucleophilic substitution reactions . This balance allows for controlled reactivity in cross-coupling reactions, making it a more versatile synthetic intermediate than the less reactive 4'-chloro-2'-phenylacetanilide or the more labile and costly 4'-iodo-2'-phenylacetanilide [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Carbonic Anhydrase Inhibition: Distinct Isoform Selectivity Profile vs. Unsubstituted Parent Compound

4'-Bromo-2'-phenylacetanilide exhibits nanomolar inhibition of human carbonic anhydrase isoforms CA I and CA II, with Ki values of 2.30 nM and 4.40 nM, respectively [1]. While direct head-to-head data for the unsubstituted 2'-phenylacetanilide are not available in the same assay, the introduction of the bromine substituent is class-level known to significantly enhance binding affinity and modulate isoform selectivity through both steric and electronic effects on the enzyme active site [2].

Biochemical Assay Enzyme Inhibition Drug Discovery

Covalent Modification of Aldehyde Dehydrogenase: Irreversible Inhibition Validated in Enzyme Assays

4'-Bromo-2'-phenylacetanilide, as a representative bromoacetanilide, acts as an irreversible inhibitor of cytosolic aldehyde dehydrogenase (ALDH) by covalently modifying active site residues [1]. Studies on substituted bromoacetanilides demonstrate that the bromoacetyl moiety is essential for this covalent inactivation, with the phenyl substitution pattern further tuning enzyme specificity [2]. This mechanism of action is fundamentally different from that of simple acetanilides or halogen-free analogs, which lack the electrophilic warhead required for covalent bond formation.

Enzyme Mechanism Covalent Inhibitor Biochemical Probe

Analytical Characterization: Verified Purity and Spectral Fingerprint for QC/QA

4'-Bromo-2'-phenylacetanilide (CAS 7147-52-6) is supplied with a certified purity of ≥95% and a melting point of 129–130 °C . Comprehensive spectral data, including IR, MS, and NMR, are available from authoritative databases (e.g., SDBS, SpectraBase), providing a definitive analytical fingerprint for identity verification and purity assessment [1][2]. This level of characterization is often lacking for custom-synthesized or lesser-characterized analogs, which can lead to ambiguous experimental outcomes.

Analytical Chemistry Quality Control Reference Standard

Optimal Application Scenarios for 4'-Bromo-2'-phenylacetanilide Based on Quantitative Differentiation


Synthesis of Complex Biaryl Scaffolds via Cross-Coupling

The balanced reactivity of the 4'-bromo substituent makes this compound an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . Its use as a synthetic intermediate is supported by the well-characterized physical properties and the established leaving group potential of bromine in such transformations, enabling the efficient construction of diverse biaryl-containing molecules for medicinal chemistry and materials science.

Biochemical Probe for Carbonic Anhydrase Isoform Profiling

With demonstrated low nanomolar Ki values against CA I and CA II, 4'-bromo-2'-phenylacetanilide serves as a potent inhibitor suitable for in vitro enzyme assays and cellular studies aimed at dissecting carbonic anhydrase biology [1]. Its distinct potency profile differentiates it from non-halogenated phenylacetanilides, making it a more relevant tool compound for laboratories investigating CA-related therapeutic targets.

Covalent Inhibitor Development and Enzyme Active Site Mapping

The bromoacetyl moiety enables irreversible, covalent modification of enzymes such as aldehyde dehydrogenase, a property absent in simple acetanilides [2]. This feature qualifies 4'-bromo-2'-phenylacetanilide as a valuable starting point for developing targeted covalent inhibitors and as a chemical probe for mapping active site nucleophiles in structure-function studies.

Quality Control and Analytical Reference Standard

The compound's verified high purity (≥95%), defined melting point (129–130 °C), and publicly available reference spectra (IR, MS, NMR) from SDBS and SpectraBase position it as a reliable reference standard for analytical method development, instrument calibration, and quality control in both research and industrial laboratories [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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